N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide
CAS No.: 667913-60-2
Cat. No.: VC5333210
Molecular Formula: C19H23FN2OS
Molecular Weight: 346.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667913-60-2 |
|---|---|
| Molecular Formula | C19H23FN2OS |
| Molecular Weight | 346.46 |
| IUPAC Name | N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(17(13)12-22-10-4-3-5-11-22)21-18(23)15-6-8-16(20)9-7-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,23) |
| Standard InChI Key | RWVMYXUITQEMPO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₉H₂₃FN₂OS and a molecular weight of 346.46 g/mol. Key structural features include:
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A 4-fluorobenzamide group linked to a thiophene ring.
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4,5-Dimethyl substitutions on the thiophene core.
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A piperidin-1-ylmethyl side chain at the 3-position of the thiophene ring .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 667913-60-2 | |
| Molecular Formula | C₁₉H₂₃FN₂OS | |
| Molecular Weight | 346.46 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Structural Analysis
The compound’s bioactivity is attributed to its hybrid structure:
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The thiophene ring enhances lipophilicity, aiding membrane permeability.
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The piperidine moiety introduces basicity, potentially facilitating interactions with enzymatic or receptor targets .
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The 4-fluorobenzamide group contributes to electronic effects, modulating binding affinity .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Thiophene Core Formation: Alkylation and cyclization to construct the 4,5-dimethylthiophene backbone.
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Piperidine Incorporation: Mannich reaction or nucleophilic substitution to introduce the piperidin-1-ylmethyl group.
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Benzamide Coupling: Amide bond formation between the thiophene intermediate and 4-fluorobenzoic acid derivatives.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiophene alkylation | Alkyl halides, base, DMF | 60–70% |
| Piperidine functionalization | Piperidine, formaldehyde, HCl | 50–65% |
| Amide coupling | HATU, DIPEA, DCM | 70–85% |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Stability and Reactivity
Degradation Pathways
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Hydrolysis: Susceptible to acidic/basic conditions at the amide bond.
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Oxidation: Thiophene ring may degrade under strong oxidizers.
Table 3: Stability Under Controlled Conditions
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 2.0, 37°C | 12 hours | 4-Fluorobenzoic acid |
| pH 7.4, 37°C | 48 hours | Minimal degradation |
| UV light (254 nm) | 6 hours | Sulfoxide derivatives |
Research Gaps and Future Directions
Unresolved Questions
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Target Identification: No confirmed protein targets (e.g., kinases, GPCRs) are reported .
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In Vivo Efficacy: Lack of pharmacokinetic and toxicity data in animal models .
Proposed Studies
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